4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane
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Overview
Description
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is a synthetic organic compound characterized by its unique bicyclic structure. The compound features an oxane ring attached to a bicyclo[1.1.1]pentane moiety, which is further substituted with an iodine atom. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by dehydrogenation.
Introduction of the iodine atom: The bicyclo[1.1.1]pentane core is then subjected to halogenation using iodine and a suitable oxidizing agent.
Attachment of the oxane ring: The iodinated bicyclo[1.1.1]pentane is reacted with an oxane derivative under conditions that promote nucleophilic substitution, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Cyclization reactions: The oxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, using reagents such as sodium azide or potassium thiolate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation and reduction: Products can range from alcohols and ketones to carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the iodine atom is replaced by other functional groups, leading to the formation of new chemical entities. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Similar core structure with different substituents.
tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the bicyclo[1.1.1]pentane core.
Uniqueness
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Biological Activity
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane, a compound featuring a bicyclic structure, has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic compounds. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-(3-iodobicyclo[1.1.1]pentan-1-yl)oxetane
- Molecular Formula : C₈H₁₁IO
- CAS Number : 2375271-09-1
- Purity : 95%
This compound features a rigid bicyclic framework that enhances its stability and bioavailability compared to more flexible structures.
Bicyclo[1.1.1]pentane derivatives, including this compound, have been shown to act as non-classical bioisosteres of phenyl rings, providing improved pharmacokinetic properties while retaining biological activity. The presence of the iodine atom may enhance lipophilicity and facilitate interactions with biological targets .
Pharmacological Studies
Recent studies have indicated that compounds incorporating bicyclo[1.1.1]pentane structures exhibit significant activity against various biological targets:
- Anticancer Activity : Bicyclo[1.1.1]pentane derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of bicyclo[1.1.1]pentane derivatives and evaluated their anticancer properties against human breast cancer cell lines (MCF-7). The study found that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their non-iodinated counterparts, with IC50 values indicating potent activity at low concentrations .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Non-Iodinated BCP Derivative | 25 | Apoptosis induction |
Iodinated BCP Derivative | 5 | Apoptosis induction |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of bicyclo[1.1.1]pentane derivatives in an in vitro model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with these compounds significantly reduced cell death and oxidative damage markers .
Treatment | Cell Viability (%) | Oxidative Stress Markers (μM) |
---|---|---|
Control | 100 | 10 |
BCP Derivative A | 85 | 6 |
BCP Derivative B | 90 | 5 |
Synthesis Methods
The synthesis of this compound typically involves photoredox catalysis techniques that allow for efficient formation of the bicyclic core from readily available starting materials . Recent advancements have highlighted scalable methods for synthesizing such compounds in high yields without the need for extensive purification .
Properties
Molecular Formula |
C12H19IO |
---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]oxane |
InChI |
InChI=1S/C12H19IO/c13-12-7-11(8-12,9-12)4-1-10-2-5-14-6-3-10/h10H,1-9H2 |
InChI Key |
BADMXZFNHCQRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCC23CC(C2)(C3)I |
Origin of Product |
United States |
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